![molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3](/img/structure/B153717.png)
Cbz-L-Prolinol
Overview
Description
Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is a chemical compound with the empirical formula C13H17NO3 . It is used in laboratory settings and in the synthesis of substances .
Molecular Structure Analysis
Cbz-L-Prolinol has a molecular weight of 235.28 g/mol . The molecule contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Cbz-L-Prolinol is involved in solution phase peptide synthesis . The reaction type is solution phase peptide synthesis .
Physical And Chemical Properties Analysis
Cbz-L-Prolinol has a refractive index of n20/D 1.54 (lit.), a boiling point of 160 °C/0.8 mmHg (lit.), and a density of 1.196 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Synthesis
Cbz-L-Prolinol: is a valuable chiral building block in organic synthesis. Its structure, containing a proline moiety with a benzyl protection group, makes it particularly useful for synthesizing complex molecules. For instance, it can be used in the synthesis of peptidomimetics , which are molecules that mimic the structure of peptides and can modulate biological processes . Additionally, it serves as a starting material for the preparation of non-natural amino acids and their derivatives, which are crucial in the development of novel pharmaceuticals .
Catalysis
In catalysis, Cbz-L-Prolinol plays a role as a chiral ligand or catalyst in asymmetric synthesis. It can induce chirality in the synthesis of other compounds, which is essential for creating drugs with specific desired activities. The compound’s ability to form stable complexes with metals also allows it to be used in metal-catalyzed reactions , such as hydrogenation and carbon-carbon bond formation .
Pharmaceutical Research
Cbz-L-Prolinol is used in pharmaceutical research for the development of proline analogs . These analogs can have various therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. The compound’s versatility in forming different derivatives makes it a valuable tool for drug design and discovery .
Material Science
In the field of materials science, Cbz-L-Prolinol can be utilized to synthesize polymers and biomaterials . Its incorporation into polymer chains can impart chirality to the material, which can influence the material’s properties, such as its optical activity. This is particularly useful in creating materials for biomedical applications , like drug delivery systems .
Biochemistry
Cbz-L-Prolinol is also relevant in biochemistry for studying enzyme-substrate interactions . As a proline derivative, it can be used to investigate the role of proline in biological systems, such as in enzyme catalysis and signal transduction pathways . Understanding these interactions can lead to insights into disease mechanisms and the development of new treatments .
Analytical Chemistry
Lastly, in analytical chemistry, Cbz-L-Prolinol can be employed as a standard or reference compound in chromatographic analyses. It helps in the quantification and identification of compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .
properties
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455098 | |
Record name | Cbz-L-Prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-Prolinol | |
CAS RN |
6216-63-3 | |
Record name | Cbz-L-Prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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